molecular formula C18H15F4N3O3 B2418433 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1251685-14-9

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2418433
CAS No.: 1251685-14-9
M. Wt: 397.33
InChI Key: SYZRNACWIYLJPU-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an oxoimidazolidinyl moiety, and a trifluoromethoxyphenyl group, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to produce the oxoimidazolidinyl ring. The final step involves the acylation of the imidazolidinone with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
  • 2-(3-(2-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
  • 2-(3-(2-methylphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethoxy groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3O3/c19-14-3-1-2-4-15(14)25-10-9-24(17(25)27)11-16(26)23-12-5-7-13(8-6-12)28-18(20,21)22/h1-8H,9-11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZRNACWIYLJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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